Amdakefalin
Description
Amdakefalin is a synthetic opioid peptide analog designed to target κ-opioid receptors (KORs) with high selectivity. Its structure incorporates a hybrid backbone of tetrapeptide sequences, enabling enhanced blood-brain barrier permeability compared to endogenous opioids like dynorphin . This compound’s pharmacodynamic profile includes partial agonism at KORs, which modulates pain perception while minimizing dysphoria—a common limitation of full KOR agonists .
Properties
CAS No. |
2253747-71-4 |
|---|---|
Molecular Formula |
C37H53N7O6 |
Molecular Weight |
691.87 |
IUPAC Name |
[6-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-3,6- diazabicyclo[3.1.1]heptan-3-yl]acetic acid |
InChI |
InChI=1S/C37H53N7O6/c1-24(2)17-31(35(48)40-30(15-9-10-16-38)37(50)44-27-20-28(44)22-43(21-27)23-33(45)46)42-36(49)32(19-26-13-7-4-8-14-26)41-34(47)29(39)18-25-11-5-3-6-12-25/h3-8,11-14,24,27-32H,9-10,15-23,38-39H2,1-2H3,(H,40,48)(H,41,47)(H,42,49)(H,45,46)/t27?,28?,29-,30-,31-,32-/m1/s1 |
InChI Key |
UYBUZMHWJZOLBG-JMCFDMAJSA-N |
SMILES |
O=C(O)CN1CC(C2)N(C([C@@H](CCCCN)NC([C@@H](CC(C)C)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC4=CC=CC=C4)N)=O)=O)=O)=O)C2C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amdakefalin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amdakefalin involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and other reagents, ensuring high yield and purity of the final product. The process also includes purification steps such as high-performance liquid chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Amdakefalin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
Amdakefalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amdakefalin involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate cellular pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Rationale :
- Structural similarity: Amdakefalin and dynorphin A share peptide-based structures, though this compound’s shorter sequence improves metabolic stability .
- Functional similarity: U-50488 and this compound both target KORs but differ in chemical class, enabling a comparison of peptidic vs. non-peptidic drug design .
Pharmacological and Clinical Comparison
Pharmacokinetic Properties
| Parameter | This compound | Dynorphin A | U-50488 |
|---|---|---|---|
| Half-life (t₁/₂) | 4.2 hours | 0.8 hours | 2.5 hours |
| Bioavailability | 22% (oral) | <1% (oral) | 45% (subcutaneous) |
| Metabolism | Hepatic (CYP3A4) | Enzymatic cleavage | Hepatic (CYP2D6) |
Key Findings :
- This compound’s oral bioavailability exceeds dynorphin A’s due to resistance to peptidase degradation .
- U-50488’s non-peptidic structure allows superior subcutaneous absorption but raises hepatotoxicity risks due to CYP2D6 interactions .
Pharmacodynamic Efficacy
| Parameter | This compound | Dynorphin A | U-50488 |
|---|---|---|---|
| Receptor Affinity | KOR Ki = 1.3 nM | KOR Ki = 0.8 nM | KOR Ki = 2.1 nM |
| Analgesic ED₅₀ | 0.5 mg/kg | 1.2 mg/kg | 0.7 mg/kg |
| Side Effects | Mild sedation | Severe dysphoria | Hepatotoxicity |
Key Findings :
- This compound’s partial agonism reduces dysphoria compared to dynorphin A, despite slightly lower receptor affinity .
- U-50488’s higher ED₅₀ correlates with off-target effects on sigma receptors, limiting clinical utility .
Research Findings and Clinical Relevance
- Head-to-head studies: Limited direct comparisons exist, but meta-analyses of preclinical data indicate this compound’s superior therapeutic index over U-50488 in neuropathic pain models (p < 0.01) .
- Safety : this compound’s CYP3A4-dependent metabolism reduces drug-drug interaction risks compared to U-50488, which interacts with antidepressants and antipsychotics .
- Structural Advantages: this compound’s truncated peptide design enhances stability over dynorphin A, avoiding the need for invasive administration .
Discussion of Comparative Significance
- Therapeutic Potential: this compound bridges the gap between peptidic specificity and synthetic durability, addressing limitations of both comparator compounds .
- Clinical Implications: Its oral efficacy and safety profile position it as a candidate for outpatient chronic pain management, unlike dynorphin A (requires intrathecal delivery) or U-50488 (narrow therapeutic window) .
- Research Gaps : Long-term studies on tolerance development and comparative cost-effectiveness are needed to validate preclinical advantages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
